molecular formula C7H3BrO3 B3049140 5-Bromobenzo[d][1,3]dioxol-2-one CAS No. 195372-56-6

5-Bromobenzo[d][1,3]dioxol-2-one

Cat. No.: B3049140
CAS No.: 195372-56-6
M. Wt: 215 g/mol
InChI Key: UQWVVWRKDLHZCR-UHFFFAOYSA-N
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Description

5-Bromobenzo[d][1,3]dioxol-2-one is a chemical compound with the molecular formula C7H3BrO3 It is a brominated derivative of benzo[d][1,3]dioxole, which is a structural motif found in various natural products and synthetic compounds

Mechanism of Action

Target of Action

5-Bromobenzo[d][1,3]dioxol-2-one, also known as BBDO, is a heterocyclic organic compound

Mode of Action

For instance, imidazole-containing compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

. This suggests that the compound might be involved in borylation reactions, which are important in various biochemical processes.

Result of Action

, suggesting that this compound might have similar effects.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 5-Bromobenzo[d][1,3]dioxol-2-one are not fully understood yet. It has been suggested that this compound might be involved in borylation reactions of aryl bromides . The mechanism study suggested that this borylation reaction proceeds via a radical pathway .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It has been suggested that this compound might be involved in borylation reactions of aryl bromides . The mechanism study suggested that this borylation reaction proceeds via a radical pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[d][1,3]dioxol-2-one typically involves the bromination of benzo[d][1,3]dioxole. One common method is the treatment of benzo[d][1,3]dioxole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[d][1,3]dioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d][1,3]dioxole derivatives, while oxidation reactions can produce quinones or other oxidized compounds .

Scientific Research Applications

5-Bromobenzo[d][1,3]dioxol-2-one has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromobenzo[d][1,3]dioxol-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with the parent compound or other halogenated derivatives. This makes this compound a valuable compound in various scientific research applications .

Properties

IUPAC Name

5-bromo-1,3-benzodioxol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrO3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWVVWRKDLHZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611524
Record name 5-Bromo-2H-1,3-benzodioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195372-56-6
Record name 5-Bromo-2H-1,3-benzodioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-dioxaindan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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